molecular formula C9H12Cl3N3O B14904835 2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride

2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride

Cat. No.: B14904835
M. Wt: 284.6 g/mol
InChI Key: WCKGSTGZEFZRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C9H12Cl3N3O and a molecular weight of 284.57 g/mol . This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the nicotinamide ring, a methylamino group at the 2 position of the ethyl chain, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on various biological pathways and processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine
  • 2,6-Dichloropyridine-4-yl-dimethylamine
  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride is unique due to its specific substitution pattern and the presence of the methylaminoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H12Cl3N3O

Molecular Weight

284.6 g/mol

IUPAC Name

2,6-dichloro-N-[2-(methylamino)ethyl]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C9H11Cl2N3O.ClH/c1-12-4-5-13-9(15)6-2-3-7(10)14-8(6)11;/h2-3,12H,4-5H2,1H3,(H,13,15);1H

InChI Key

WCKGSTGZEFZRIV-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)C1=C(N=C(C=C1)Cl)Cl.Cl

Origin of Product

United States

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